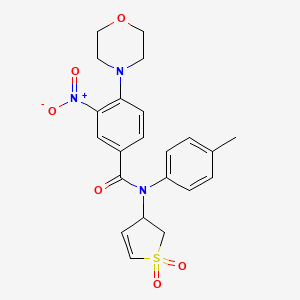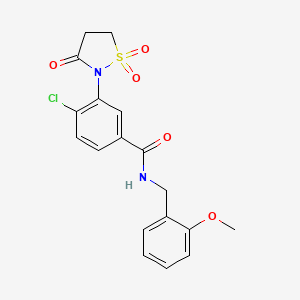![molecular formula C14H20O2 B4937295 1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone](/img/structure/B4937295.png)
1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone
Overview
Description
1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone, also known as TDD, is a bicyclic ketone that has been of interest in the scientific community due to its unique structure and potential applications. TDD is a synthetic compound that has been synthesized through various methods and has been studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone is not well understood. However, it is believed that 1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone may act as a nucleophile in various reactions due to the presence of the carbonyl group in its structure.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone. However, it has been reported that 1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone may exhibit antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One advantage of using 1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone in lab experiments is its unique structure, which allows for the synthesis of various compounds. However, one limitation is the limited information on its biochemical and physiological effects, which may limit its potential use in certain experiments.
Future Directions
There are several future directions for the study of 1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone. One potential direction is the further study of its potential use as a chiral auxiliary in asymmetric synthesis. Another direction is the investigation of its potential as an antibacterial and antifungal agent. Additionally, further research could be conducted to better understand the mechanism of action of 1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone.
Scientific Research Applications
1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone has been studied for its potential use in scientific research, particularly in the field of chemistry. 1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone has been used as a building block in the synthesis of various compounds, including macrocycles and dendrimers. 1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
1-(3-acetyl-1-adamantyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9(15)13-4-11-3-12(5-13)7-14(6-11,8-13)10(2)16/h11-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMDBHIWOLWLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diacetyladamantane | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-3-isoxazolyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4937216.png)
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4937220.png)

![ethyl 2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4937236.png)

![N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4937248.png)

![3-bromo-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4937253.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4937264.png)
![9,11-dimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-triene](/img/structure/B4937275.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B4937290.png)
![N-allyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4937297.png)